2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

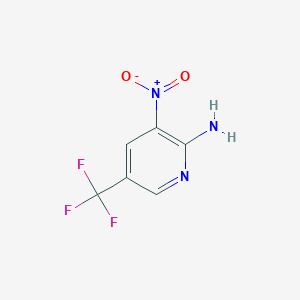

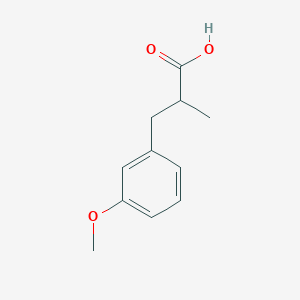

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride involves the addition of 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and the subsequent addition of 18.7g of N-bromosuccinyl in batches with stirring . The reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

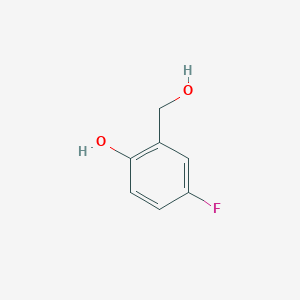

The molecular structure of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is represented by the formula C34H35FO5 . Its IUPAC name is 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride .Chemical Reactions Analysis

The reaction of tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone was initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside with high stereoselectivity and yield, and then to α-arbutin quantitatively after deprotection .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride has a molecular weight of 542.65 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Glucosylation Reactions

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative for glucosylation . Glucosylation is a type of glycosylation, which is a critical function in biology and involves attaching a glucosyl group to a molecule .

Preparation of α-glucopyranosyl Chloride

This compound can be used in the preparation of α-glucopyranosyl chloride . α-glucopyranosyl chloride is a useful intermediate in the synthesis of various glucosides and can be used in a variety of chemical reactions .

Synthesis of 1-C-α-D-glucopyranose Derivatives

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can also be used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry .

Intermediate for Voglibose/Dapagliflozin

This compound serves as an intermediate in the synthesis of Voglibose and Dapagliflozin . Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. Dapagliflozin is a medication for the treatment of type 2 diabetes .

Preparation of Important D-glucopyranosyl Derivatives

It can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . These derivatives can be used in a variety of research applications, including the study of carbohydrate-protein interactions, the development of new pharmaceuticals, and the synthesis of new materials .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447063 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

CAS RN |

78153-79-4 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

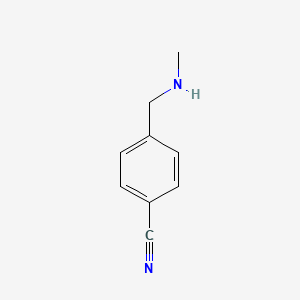

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

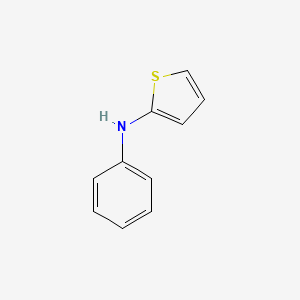

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)